3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide
Description
Properties
IUPAC Name |
3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-[(4-propoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S/c1-4-12-32-18-7-5-17(6-8-18)14-25-21(30)10-9-20-26-27-24-28(15-16(2)3)23(31)22-19(29(20)24)11-13-33-22/h5-8,11,13,16H,4,9-10,12,14-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKIKRPEAOTPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide is a novel synthetic derivative belonging to the class of thienotriazolopyrimidines. Its complex structure suggests significant potential for various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 439.5 g/mol. The structure integrates a thieno[2,3-e][1,2,4]triazolo moiety with a pyrimidine backbone, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 1189672-95-4 |
Anti-inflammatory Properties
Research indicates that compounds similar to This compound exhibit significant anti-inflammatory effects. The mechanism primarily involves the inhibition of key inflammatory pathways such as NF-kB and COX enzymes. In vitro studies have demonstrated that this compound can effectively reduce pro-inflammatory cytokines in cell cultures.
Anticancer Activity
The compound has shown promising results in various cancer cell lines. Studies have reported that it induces apoptosis in HepG2 and Huh-7 cells by activating caspases 3 and 7. The structure-activity relationship (SAR) studies suggest that modifications to the side chains can enhance its anticancer efficacy.
Case Study: HepG2 Cell Line
In a study examining the effects on HepG2 cells:
- Concentration : Various concentrations (10 µM to 50 µM) were tested.
- Outcome : Significant apoptosis was observed at higher concentrations with an increase in caspase activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be developed into a potent antibacterial agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict binding affinities of the compound with target proteins involved in inflammation and cancer pathways. These studies reveal favorable interactions with proteins such as:
- Cyclooxygenase (COX) : Inhibition leads to reduced prostaglandin synthesis.
- Epidermal Growth Factor Receptor (EGFR) : Inhibitory activity observed in cancer cell lines.
Spectroscopic Analysis
Characterization of the compound through techniques such as NMR and mass spectrometry confirms its structural integrity and purity, which are critical for assessing biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the thieno-triazolo-pyrimidinone core but differ in substituents, influencing their physicochemical and pharmacological profiles:
Substituent Effects on Properties
- Electronic Effects : The trifluoromethoxy group in introduces strong electron-withdrawing effects, which may enhance receptor binding and metabolic resistance compared to the target’s propoxy group.
- Steric Considerations : The isobutyl substituent in the target compound provides greater steric bulk than the propyl group in , possibly affecting binding pocket compatibility.
Research Methodologies and Findings
Computational Approaches
- Hit Dexter 2.0 (): This tool predicts compound behavior (e.g., promiscuity or "dark chemical matter"), aiding in prioritizing the target compound for experimental validation.
- Lumping Strategies (): Grouping structurally similar compounds (e.g., thieno-triazolo-pyrimidinones) streamlines property prediction and reaction modeling, though risks oversimplifying substituent-specific effects.
Limitations and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
